(2S)-3-isoPropoxypropane-1,2-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14O3 |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2S)-3-propan-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C6H14O3/c1-5(2)9-4-6(8)3-7/h5-8H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
UNFGWQUDDQBNLD-LURJTMIESA-N |
Isomeric SMILES |
CC(C)OC[C@H](CO)O |
Canonical SMILES |
CC(C)OCC(CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 3 Isopropoxypropane 1,2 Diol and Its Chiral Analogues
Stereoselective Synthesis Approaches
Stereoselective synthesis is paramount for obtaining the desired enantiomer of a chiral molecule. These methods can be broadly categorized into asymmetric dihydroxylation, chiral pool synthesis, and biocatalytic pathways. Each approach offers distinct advantages in terms of substrate scope, scalability, and stereocontrol. The choice of method often depends on the availability of starting materials and the desired scale of production.
Asymmetric Dihydroxylation Strategies
Asymmetric dihydroxylation (AD) is a powerful method for the stereoselective synthesis of vicinal diols from prochiral alkenes. The Sharpless asymmetric dihydroxylation, in particular, has become a cornerstone of organic synthesis due to its high enantioselectivity and broad substrate applicability. mdpi.comnumberanalytics.com This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, most commonly derived from cinchona alkaloids such as dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing for the preparation of either enantiomer of the diol. wikipedia.org
The reaction is performed using a co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst, which is both expensive and toxic. youtube.com Commercially available pre-mixed reagents, known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), simplify the experimental procedure. wikipedia.org For the synthesis of (2S)-3-isoPropoxypropane-1,2-diol, an appropriate allyl isopropyl ether would be subjected to Sharpless asymmetric dihydroxylation using AD-mix-α to favor the formation of the (S)-diol.
The mechanism involves the formation of a chiral osmium-ligand complex that coordinates with the alkene. This is followed by a [3+2] cycloaddition to form an osmaoxetane intermediate, which is then hydrolyzed to yield the chiral diol and the reduced osmium species. wikipedia.org The stereochemical outcome is highly predictable based on the substitution pattern of the alkene and the choice of the chiral ligand.
Table 1: Key Features of Sharpless Asymmetric Dihydroxylation
| Feature | Description |
|---|---|
| Catalyst | Osmium tetroxide (OsO₄) |
| Chiral Ligands | Dihydroquinine (DHQ) and Dihydroquinidine (DHQD) derivatives |
| Co-oxidants | Potassium ferricyanide (K₃[Fe(CN)₆]), N-methylmorpholine N-oxide (NMO) |
| AD-mix-α | Contains (DHQ)₂-PHAL ligand, typically yields (R,R)-diols for trans-alkenes and (R)-diols for terminal alkenes. |
| AD-mix-β | Contains (DHQD)₂-PHAL ligand, typically yields (S,S)-diols for trans-alkenes and (S)-diols for terminal alkenes. |
| Stereoselectivity | Generally high enantiomeric excess (ee) |
Chiral Pool Synthesis from Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. This approach leverages the existing stereocenters of the starting material to construct the target molecule, thus avoiding the need for an asymmetric induction step.
(R)-epichlorohydrin is a versatile C3 chiral building block that can be readily converted to this compound. A common strategy involves the nucleophilic ring-opening of the epoxide with isopropoxide. To achieve the desired regioselectivity, the epoxide can first be converted to a more stable intermediate. For instance, reaction of (R)-epichlorohydrin with acetone (B3395972) in the presence of a Lewis acid like boron trifluoride etherate can yield (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in The chloromethyl group can then be subjected to nucleophilic substitution with isopropoxide. However, a more direct route involves the direct reaction of isopropoxide with (R)-epichlorohydrin, where the attack preferentially occurs at the less substituted carbon atom of the epoxide ring. Subsequent hydrolysis of the resulting epoxide yields the desired diol. The stereochemistry at the C2 position is inverted during the ring-opening reaction, leading to the (S)-configuration.
Glycidyl (B131873) ethers are valuable intermediates in organic synthesis. The synthesis of this compound can be achieved through the functionalization of a suitable chiral glycidyl ether. For instance, starting with (S)-glycidol, one can first protect the hydroxyl group and then introduce the isopropyl ether moiety. Alternatively, starting from a racemic glycidyl ether, a kinetic resolution can be employed to obtain the desired enantiomerically enriched intermediate, which can then be converted to the target diol. The ring-opening of the epoxide ring of a glycidyl ether with a suitable nucleophile, followed by deprotection if necessary, is a key step in this synthetic route. researchgate.net
Glycerol (B35011), a readily available and inexpensive C3 building block, can be a starting point for the synthesis of this compound. The challenge lies in the selective functionalization of the three hydroxyl groups. One approach involves the protection of two of the hydroxyl groups, for example, as an acetonide, to form solketal. The remaining primary hydroxyl group can then be etherified with an isopropyl group. Subsequent deprotection of the acetonide yields the racemic 3-isopropoxypropane-1,2-diol. To obtain the (2S)-enantiomer, a chiral resolution step would be necessary. Alternatively, enzymatic methods can be employed for the enantioselective acylation or deacylation of a glycerol derivative, allowing for the separation of the enantiomers. The hydrogenolysis of glycerol can also produce 1,2-propanediol, which would require further functionalization and resolution to yield the target compound. google.comresearchgate.net
Enzymatic and Biocatalytic Pathways for Chiral Diol Production
Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral diols. rsc.org These methods often proceed under mild reaction conditions and can exhibit excellent enantioselectivity.
For the production of this compound, several biocatalytic strategies can be envisioned. One approach is the kinetic resolution of racemic 3-isopropoxypropane-1,2-diol using lipases. These enzymes can selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net
Another powerful biocatalytic approach is the asymmetric reduction of a prochiral ketone. For example, 1-hydroxy-3-isopropoxypropan-2-one could be stereoselectively reduced using a reductase enzyme to yield this compound. This requires the screening of various microorganisms or isolated enzymes to find a biocatalyst with the desired stereoselectivity. nih.gov
Furthermore, whole-cell biocatalysis can be employed to perform multi-step syntheses in a single pot. rsc.org For instance, a genetically engineered microorganism could be designed to convert a simple starting material, such as glycerol or an alkene, through a series of enzymatic steps into the final chiral diol product. This approach can be cost-effective as it avoids the need for purified enzymes and co-factor regeneration. nih.gov Chemo-enzymatic methods, which combine chemical and enzymatic steps, can also be highly effective. For example, an initial chemical synthesis could produce a racemic intermediate, which is then resolved using an enzymatic process. nih.gov
Table 2: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages |
|---|---|---|
| Asymmetric Dihydroxylation | High enantioselectivity, broad substrate scope, predictable stereochemistry. mdpi.comwikipedia.org | Use of toxic and expensive osmium catalyst, potential for over-oxidation. acsgcipr.org |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, avoids asymmetric induction step. niscpr.res.in | Limited by the availability and structure of chiral precursors. |
| Enzymatic/Biocatalytic Pathways | High selectivity (enantio- and regio-), mild reaction conditions, environmentally friendly. rsc.orgresearchgate.net | Enzyme availability and stability can be limiting, optimization of reaction conditions can be time-consuming. |
Metal-Catalyzed Enantioselective Transformations for 1,2-Diols
Metal-catalyzed reactions have become indispensable tools for the asymmetric synthesis of 1,2-diols. These methods often exhibit high levels of enantioselectivity and can be applied to a broad range of substrates.
The catalytic enantioselective diboration of alkenes provides a versatile route to chiral 1,2-diols. nih.govorgsyn.org This reaction involves the addition of a diboron (B99234) reagent across a carbon-carbon double bond in the presence of a chiral metal catalyst, typically based on platinum or another transition metal. orgsyn.org The resulting 1,2-bis(boronate) ester can then be oxidized under basic conditions (e.g., with hydrogen peroxide) to afford the corresponding 1,2-diol with high enantiomeric purity. orgsyn.org
For the synthesis of this compound, this would entail the enantioselective diboration of allyl isopropyl ether. The use of a suitable chiral ligand on the metal catalyst is crucial for controlling the stereochemical outcome of the reaction. nih.gov
Table 1: Catalytic Enantioselective Diboration of 1,3-Dienes nih.gov
| Ligand | Substrate | Selectivity (1,2:1,4) | Enantiomeric Ratio (er) |
|---|
This table demonstrates the high selectivity achievable in diboration reactions with appropriate ligand selection.
The pinacol (B44631) coupling reaction, a reductive coupling of two carbonyl compounds, is a powerful method for constructing 1,2-diols. The selective cross-pinacol coupling between two different carbonyl compounds to form unsymmetrical 1,2-diols is a significant challenge due to the propensity for homo-coupling. researchgate.netnih.gov However, recent advancements have led to the development of catalytic systems that can achieve this transformation with high selectivity. researchgate.netnih.gov
Low-valent titanium and vanadium reagents have been successfully employed to promote the cross-coupling of aldehydes, leading to unsymmetrical pinacols in good yields and with notable diastereoselectivity. researchgate.net Furthermore, photocatalytic methods have emerged as a novel approach for cross-pinacol coupling, utilizing light to generate radical intermediates that can couple to form the desired diol. chemrxiv.org An enantioselective version of this process could provide a direct route to chiral unsymmetrical 1,2-diols. nih.gov
For the synthesis of this compound via this method, a potential route would involve the cross-coupling of isopropoxyacetaldehyde with formaldehyde, mediated by a chiral catalyst to control the stereochemistry.
Table 2: Examples of Cross-Pinacol Coupling Reactions chemrxiv.org
| Aldehyde 1 | Aldehyde/Ketone 2 | Product Yield |
|---|---|---|
| Methyl 4-formylbenzoate | 4-Chloroacetophenone | 67% |
This table highlights the feasibility of coupling different carbonyl compounds to produce unsymmetrical diols.
Novel Synthetic Routes and Reaction Mechanisms
The development of novel synthetic strategies is crucial for improving the efficiency and sustainability of chemical synthesis.
The synthesis of chiral ligands for asymmetric catalysis often relies on the use of C2-symmetric bidentate compounds. The functionalization of these compounds can lead to new catalysts with improved activity and selectivity. nih.gov While not a direct synthesis of this compound, the principles of using functionalized bidentate compounds are relevant to the catalysts employed in its synthesis.
For instance, the synthesis of glycerol monoethers from glycidol (B123203) and an alcohol can be catalyzed by both homogeneous and heterogeneous basic catalysts. unizar.esrsc.org The reaction mechanism involves the formation of an alkoxide from the alcohol and the catalyst, which then attacks the epoxide ring of glycidol. unizar.es Understanding these mechanisms allows for the optimization of reaction conditions to favor the desired product and minimize side reactions. rsc.org
Carbon-Carbon Bond Forming Reactions for 1,2-Diols
The creation of the carbon backbone of 1,2-diols is often achieved through carbon-carbon bond forming reactions, which are fundamental in organic synthesis. These reactions are crucial for constructing the molecular framework with the desired stereochemistry.
A notable method involves the catalytic enantio- and diastereoselective addition of alkyl 1,1-diboron reagents to aldehydes. This reaction, promoted by a chiral phosphoramidite-copper complex, yields 1,2-hydroxyboronates with two adjacent stereogenic centers. These intermediates are versatile and can be transformed into various derivatives. organic-chemistry.org Another significant approach is the pinacol coupling reaction, where two carbonyl compounds are coupled in the presence of a reducing agent to form a 1,2-diol. A one-pot, selective cross pinacol-type coupling between two different aromatic aldehydes using low-valent titanium has been shown to produce unsymmetrical pinacols with good yields and diastereoselectivities. organic-chemistry.org
The Wittig rearrangement offers another pathway. A tandem organic-chemistry.orgacs.org-Wittig rearrangement followed by an aldol (B89426) reaction of O-benzyl or O-allyl glycolate (B3277807) esters can generate two carbon-carbon bonds and two contiguous stereocenters with high diastereoselectivity in a single step under mild conditions. organic-chemistry.org Furthermore, lithiated epoxides can react stereospecifically with boronates to produce syn-1,2-diols, a process that can be used iteratively to build more complex structures with multiple stereocenters. organic-chemistry.org
Nickel(0) N-heterocyclic carbene complexes catalyze the coupling of α-silyloxy aldehydes and alkynylsilanes, providing an efficient route to anti-1,2-diols with excellent diastereoselectivity. organic-chemistry.org The choice of catalyst and reactants is critical in directing the stereochemical outcome of these reactions. For instance, while silyl-protected α-hydroxy aldehydes typically undergo Felkin addition, the presence of alkylzinc halides or triflates can steer the reaction towards chelation-controlled or anti-Felkin products when using dialkylzincs or vinylzinc reagents. organic-chemistry.org
The following table summarizes key carbon-carbon bond forming reactions for the synthesis of 1,2-diols:
| Reaction Type | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |
| Alkyl 1,1-diboron addition | Chiral phosphoramidite-copper complex | 1,2-hydroxyboronates | High enantio- and diastereoselectivity | organic-chemistry.org |
| Pinacol Coupling | Low-valent titanium | Unsymmetrical pinacols | Good diastereoselectivity | organic-chemistry.org |
| Tandem Wittig/Aldol | Base | Diastereomerically enriched diols | Excellent diastereoselectivity | organic-chemistry.org |
| Lithiated epoxide + Boronate | Organolithium, Boronic ester | syn-1,2-diols | Stereospecific | organic-chemistry.org |
| Ni-catalyzed coupling | Ni(0)-NHC complex, Alkynylsilane | anti-1,2-diols | Excellent diastereoselectivity | organic-chemistry.org |
Hydrolysis and Ring-Opening Reactions
A primary route to vicinal diols involves the hydrolysis of epoxides. wikipedia.org Specifically, the synthesis of 3-alkoxypropan-1,2-diols, including 3-isopropoxypropane-1,2-diol, can be achieved through the ring-opening of glycidol. rsc.org This method is advantageous for its directness in introducing the desired alkoxy group and establishing the diol functionality.
The reaction of glycidol with an alcohol in the presence of a catalyst leads to the formation of the corresponding 3-alkoxypropane-1,2-diol. The choice of alcohol determines the resulting ether linkage. For instance, reacting glycidol with isopropanol (B130326) would yield 3-isopropoxypropane-1,2-diol. The stereochemistry of the starting glycidol is crucial for obtaining the desired enantiomer of the final product. For example, starting with (S)-glycidol will lead to the formation of the (S)-enantiomer of the 3-alkoxypropane-1,2-diol.
Application of Organosilanes in Diol Synthesis
Organosilanes are versatile reagents in organic synthesis, and their application extends to the preparation of diols. thermofishersci.in One of the key uses of organosilanes is in reduction reactions. Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a powerful technique. Chiral oxazaborolidinium ions can catalyze the highly enantioselective hydrosilylation of ketones, leading to the formation of chiral secondary alcohols, which can be precursors to diols. organic-chemistry.org
Organosilanes are also employed in coupling reactions. The Hiyama coupling, a palladium- or nickel-catalyzed reaction between organohalides or triflates and organosilanes, offers a less toxic alternative to other organometallic reagents. thermofishersci.in This can be adapted for the synthesis of complex molecules containing diol functionalities.
Furthermore, organosilicon compounds can be used to synthesize chiral 1,3-diols, demonstrating their utility in creating specific stereochemical arrangements. acs.org The unique chemical properties of silicon, such as its affinity for oxygen and its ability to stabilize adjacent positive charges, make organosilanes valuable tools in modern organic synthesis. thermofishersci.insoci.org
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net In the context of synthesizing this compound, these principles can be applied in several ways.
One key principle is the use of renewable feedstocks. Glycerol, a byproduct of biodiesel production, is a readily available and renewable starting material. The synthesis of 3-alkoxypropan-1,2-diols from glycerol-derived compounds like glycidol aligns with this principle. rsc.org
Another principle is the use of catalysts to improve reaction efficiency and reduce waste. researchgate.net As discussed, various catalytic systems are employed in the synthesis of 1,2-diols, including those based on copper, titanium, and nickel. organic-chemistry.orgorganic-chemistry.org The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying purification and minimizing waste. rsc.org For instance, an inorganic-ligand supported iron catalyst has been used for the oxidative carbon-carbon bond cleavage of 1,2-diols, offering a reusable and efficient catalytic system. rsc.org
The development of synthetic methods that proceed under mild conditions and use less hazardous reagents is also a core tenet of green chemistry. researchgate.net Research into nanoparticle synthesis using plant extracts exemplifies this, avoiding toxic organic solvents. ejcmpr.com While not directly applied to the target molecule in the provided sources, this approach highlights the trend towards more environmentally benign synthetic methodologies.
Protecting Group Chemistry for Diol Functionalities
The hydroxyl groups of diols are often reactive and may need to be protected during multi-step syntheses to prevent unwanted side reactions. wikipedia.org
Acetalization and Ketalization Strategies for Vicinal Diols
Vicinal diols can be protected by converting them into cyclic acetals or ketals. wikipedia.org This is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.orgyoutube.com Common reagents include acetone to form an acetonide or benzaldehyde (B42025) to form a benzylidene acetal (B89532). wikipedia.org
The formation of these cyclic derivatives is a reversible process, and the protecting group can be removed by hydrolysis in aqueous acid, regenerating the diol. organic-chemistry.org The stability of cyclic acetals and ketals towards various reagents makes them effective protecting groups. They are generally stable to nucleophiles, bases, and mild oxidizing agents. organic-chemistry.org The choice of the carbonyl compound and reaction conditions can allow for selective protection of certain diols in a polyol system.
Development of Heterogeneous Catalysts for Diol Protection
The use of heterogeneous catalysts for the protection of diols aligns with green chemistry principles by facilitating catalyst recovery and reuse. Zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds, which can be applied to the protection of diols. organic-chemistry.org
Solid acid catalysts, such as sulfonated resins, silica (B1680970) gel-supported sodium hydrogen sulfate, and zeolites, have been developed for various transformations, including the removal of protecting groups like the BOC group. acsgcipr.org Similar strategies can be envisioned for the acid-catalyzed protection of diols. For example, montmorillonite (B579905) clay (K10) has been used for the selective removal of the tert-butoxycarbonyl (BOC) protecting group from aromatic amines, demonstrating the potential of clay-based catalysts in protecting group chemistry. acsgcipr.org The development of solid catalysts for diol protection would offer advantages in terms of operational simplicity and reduced environmental impact.
3 Regeneration and Deprotection Methodologies
The regeneration of the 1,2-diol from cyclic acetals, such as isopropylidene or benzylidene acetals, is a frequently employed final step in the synthesis of this compound. These protecting groups are typically introduced to protect the diol functionality of glycerol-derived starting materials. Deprotection is generally achieved by acid-catalyzed hydrolysis. researchgate.netnih.gov The mechanism involves protonation of one of the acetal oxygen atoms, followed by ring opening and subsequent attack by water to yield the diol and the corresponding ketone or aldehyde. google.com
Catalytic hydrogenolysis is the method of choice for the cleavage of benzyl (B1604629) ether protecting groups. Benzyl ethers are often used to protect a primary or secondary hydroxyl group during the synthesis of chiral glycerol analogues. This method is valued for its mild conditions, which typically preserve other functional groups. scbt.comutsouthwestern.edu The reaction involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas or a hydrogen transfer reagent. scbt.com
Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are also common protecting groups in the synthesis of complex chiral molecules. Their removal is most frequently accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). sigmaaldrich.comorgsyn.org The high affinity of silicon for fluoride drives the cleavage of the silicon-oxygen bond. Alternatively, acidic conditions can also be employed for the deprotection of silyl ethers. sigmaaldrich.com
The following tables summarize various deprotection methodologies reported in the synthesis of chiral glycerol derivatives, which are analogous to the regeneration of this compound.
Table 1: Deprotection of Acetal Protecting Groups in Glycerol Derivatives
| Protected Substrate | Deprotection Reagent(s) | Solvent(s) | Conditions | Product | Yield (%) | Reference(s) |
| 1,2-O-Isopropylidene-sn-glycerol derivatives | Dimethylboronbromide | Not specified | -50 °C | 1- or 3-Acyl-sn-glycerols | 70-90 | |
| 2',6'-di-O-benzyl-2,3:5,6:3',4'-tri-O-isopropylidenelactose dimethyl acetal | 60% aqueous acetic acid | Acetic acid, Water | Room Temp, 48 h | 5,6,3',4'-tetraol derivative | 73 | |
| 1,2-O-isopropylidenefuranose derivatives | Triethylsilane, Boron trifluoride etherate | Not specified | Ambient Temp, 1.5 h | Tetrahydrofuran derivatives | High | |
| Acetonide-protected diols | Hydrochloric acid | Methanol, Water | Not specified | Diol | 80-85 | |
| Acetonide-protected diols | Trifluoroacetic acid | Acetonitrile, Water | 0 °C to Room Temp, 45 min | Diol | 85 |
Table 2: Deprotection of Ether Protecting Groups in Glycerol Derivatives
| Protected Substrate | Deprotection Reagent(s) | Solvent(s) | Conditions | Product | Yield (%) | Reference(s) |
| Benzyl ether pyrimidine (B1678525) intermediates | Palladium-catalyzed hydrogenation | Not specified | Not specified | Pyrimidine derivatives | 72-85 | scbt.com |
| Benzyl ether-protected C-glycosyl derivatives | Boron trichloride (B1173362) (BCl3) | Not specified | Not specified | Deprotected C-glycosyl derivatives | Not specified | |
| Benzyl ether-protected saccharides | Co2(CO)8, Et3SiH, CO (1 atm) | Not specified | Not specified | Deprotected saccharides | >80 | |
| Benzyl ethers | Triphenylphosphine hydrobromide | Not specified | Not specified | Alcohols | Good | |
| p-Methoxybenzyl ethers | Chlorosulfonyl isocyanate, Sodium hydroxide | Not specified | Mild | Alcohols | Not specified |
Table 3: Deprotection of Silyl Ether Protecting Groups
| Protected Substrate | Deprotection Reagent(s) | Solvent(s) | Conditions | Product | Yield (%) | Reference(s) |
| Primary TBS, TIPS, TBDPS ethers | Trimethylsilyl bromide (catalytic) | Methanol | Not specified | Alcohols | 83-99 | sigmaaldrich.com |
| tert-Butyldimethylsilyl ether | Tetra-n-butylammonium fluoride (TBAF) (3 eq.) | THF | Room Temp | Alcohol | Not specified | orgsyn.org |
| Triethylsilyl ether | p-Toluenesulfonic acid (0.33 eq.) | Methanol | 0 °C, 1-2 h | Alcohol | Not specified | orgsyn.org |
| Various silyl ethers | Iron(III) chloride (catalytic) | Methanol | Ambient Temp | Alcohols | Good | |
| tert-Butyldimethylsilyl (TBS) ethers | Acetyl chloride (catalytic) | Methanol | Not specified | Alcohols | Good |
Spectroscopic and Structural Characterization in Stereochemical Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Diols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For chiral compounds like (2S)-3-isoPropoxypropane-1,2-diol, specific NMR techniques are essential to distinguish between stereoisomers.
High-Resolution Proton NMR (¹H NMR) Analysis of Stereoisomers
High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 3-isoPropoxypropane-1,2-diol, the ¹H NMR spectrum, recorded in [d6]DMSO, shows distinct signals corresponding to the different proton groups. rsc.org
The spectrum reveals a doublet for the six protons of the isopropyl methyl groups (H5) at 1.07 ppm. rsc.org The protons of the propane (B168953) backbone and the methine proton of the isopropyl group appear as multiplets in the range of 3.21-3.56 ppm. rsc.org The hydroxyl protons (OH1 and OH2) appear as a triplet and a doublet at 4.42 and 4.52 ppm, respectively. rsc.org While the ¹H NMR spectrum of the (2S) enantiomer is identical to that of its (2R) counterpart, it would differ from the spectra of any potential diastereomers.
¹H NMR Data for 3-isoPropoxypropane-1,2-diol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.52 | d | 1H | OH2 |
| 4.42 | t | 1H | OH1 |
| 3.46-3.56 | m | 2H | H2, H4 |
| 3.21-3.38 | m | 4H | H1, H3a, H3b |
| 1.07 | d | 6H | H5 |
Source: The Royal Society of Chemistry rsc.org
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for 3-isoPropoxypropane-1,2-diol in [d6]DMSO shows five distinct carbon signals, consistent with its structure. rsc.org
The chemical shifts are assigned as follows: the methyl carbons (C5) of the isopropyl group at 22.0 ppm, the primary alcohol carbon (C1) at 63.3 ppm, the ether-linked methylene (B1212753) carbon (C3) at 69.6 ppm, and the two methine carbons (C2 and C4) at 70.8 and 71.0 ppm. rsc.org The slight difference in the chemical shifts for C2 and C4 highlights the sensitivity of the technique to the electronic environment of each carbon atom. rsc.org
¹³C NMR Data for 3-isoPropoxypropane-1,2-diol
| Chemical Shift (ppm) | Assignment |
|---|---|
| 71.0 | CH, C2 or C4 |
| 70.8 | CH, C4 or C2 |
| 69.6 | CH₂, C3 |
| 63.3 | CH₂, C1 |
| 22.0 | CH₃, C5 |
Source: The Royal Society of Chemistry rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons on adjacent carbons, confirming the propane-1,2-diol backbone and the isopropyl group structure.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu This technique allows for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the isopropyl methine proton (H4) and the ether-linked methylene carbon (C3), confirming the isopropoxy substituent's position.
Chiral Shift Reagents in NMR Spectroscopy
To distinguish between enantiomers like (2S)- and (2R)-3-isoPropoxypropane-1,2-diol using NMR, chiral shift reagents are employed. fiveable.me These are typically paramagnetic lanthanide complexes that can reversibly bind to the analyte. tcichemicals.com This interaction forms transient diastereomeric complexes, which have different NMR spectra. fiveable.me The presence of the paramagnetic metal center induces large shifts in the NMR signals of the analyte's protons, with the magnitude of the shift depending on the spatial relationship between the proton and the metal. fiveable.me This allows for the separation of signals from the two enantiomers, enabling the determination of enantiomeric purity.
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) of 3-isoPropoxypropane-1,2-diol shows a sodium adduct ion ([M+Na]⁺) at an m/z of 157.0839, which corresponds to the calculated value of 157.0835 for the molecular formula C₆H₁₄O₃Na. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Diols
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds, including diols. oiv.int
In the context of this compound, a sample would first be injected into the gas chromatograph. The components of the sample are then vaporized and separated as they travel through a capillary column. To analyze chiral compounds like this diol, a chiral stationary phase is often used in the GC column to separate the enantiomers.
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint that can be used for identification. For diols, derivatization is often employed prior to GC-MS analysis to increase their volatility and improve their chromatographic behavior. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides an exceptionally accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 3-isoPropoxypropane-1,2-diol, the racemic mixture which includes the (2S) enantiomer, HRMS analysis using electrospray ionization (ESI+) has been reported. The experimentally determined mass-to-charge ratio (m/z) for the sodium adduct ([M+Na]+) was found to be 157.0839. This is in close agreement with the calculated m/z of 157.0835 for the molecular formula C₆H₁₄O₃Na. researchgate.net Public chemical databases also list a computed exact mass of 134.094294304 Da for the neutral molecule, C₆H₁₄O₃. nih.gov
Table 1: HRMS Data for 3-isoPropoxypropane-1,2-diol
| Ion | Calculated m/z | Found m/z |
| [C₆H₁₄O₃+Na]⁺ | 157.0835 | 157.0839 |
This interactive table allows for sorting and filtering of the presented data.
Fragmentation Pathway Analysis
Alpha-cleavage: The bonds adjacent to the oxygen atoms are prone to cleavage. This could result in the loss of an isopropyl radical to form an ion at m/z 75, or the loss of a CH₂OH group (31 Da) or a CH(OH)CH₂OH group (61 Da). The most stable carbocation resulting from the cleavage of the C-C bond adjacent to the ether oxygen would likely lead to a prominent peak. The base peak in the mass spectrum of the related compound propan-2-ol is at m/z 45, corresponding to [CH(OH)CH₃]⁺. docbrown.info
Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 116 ([C₆H₁₂O₂]⁺•).
Cleavage of the ether bond: Homolytic or heterolytic cleavage of the C-O bond in the isopropoxy group could lead to the formation of an isopropyl cation (m/z 43) or a propan-2-ol radical.
A detailed analysis using tandem mass spectrometry (MS/MS) would be required to definitively elucidate the fragmentation pathways and the relative abundance of the resulting ions.
Chiral Chromatography and Separation Techniques
The separation of enantiomers is a crucial step in the characterization and quality control of chiral compounds. Chiral chromatography, in its various forms, is the premier technique for achieving this separation.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the enantiomers of chiral compounds and thus determining the enantiomeric purity of a sample. For molecules like this compound, which are alkyl glycerol (B35011) ethers, direct separation on a chiral stationary phase (CSP) can be challenging. Often, derivatization is employed to enhance the interaction with the CSP and improve resolution.
Research on related alkyl glycerol ethers has shown successful enantiomeric separation after derivatization with chromophoric groups such as 3,5-dinitrophenylurethane (DNPU) or 1-(1-naphthyl)ethyl urethane (B1682113). researchgate.netaocs.org These derivatives can then be resolved on CSPs like cellulose (B213188) tribenzoate. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326), is critical for optimizing the separation. nih.gov The development of a successful chiral HPLC method for this compound would likely follow a similar strategy of derivatization followed by separation on a polysaccharide-based chiral column.
Gas Chromatography (GC) on Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another effective technique for the separation of volatile enantiomers. gcms.cz For diols such as propane-1,2-diol, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.govgoogle.com Common derivatization agents include trifluoroacetic anhydride (B1165640) or silylating agents. The derivatized enantiomers can then be separated on a GC column coated with a chiral selector, often a cyclodextrin (B1172386) derivative.
A method for separating the enantiomers of 1,2-propylene glycol has been developed involving pre-column derivatization with an aldehyde or ketone compound. google.com This approach could potentially be adapted for this compound. The selection of the appropriate chiral stationary phase and the optimization of the temperature program are key parameters for achieving baseline separation of the enantiomers.
Capillary Electrophoresis for Stereoisomer Separation
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of chiral compounds. chromatographytoday.com In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation.
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of analytes. nih.gov For a neutral compound like this compound, techniques such as Micellar Electrokinetic Chromatography (MEKC) with a chiral surfactant or the use of charged cyclodextrins would be necessary to induce differential migration. While specific applications of CE for the separation of this compound are not documented, the versatility of the technique suggests it could be a viable method for its enantiomeric purity assessment.
X-ray Crystallography and Absolute Configuration Determination (if applicable)
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.
Currently, there is no publicly available X-ray crystal structure for this compound in crystallographic databases. The oily nature of many simple diols can make crystallization challenging. If a crystalline derivative of this compound could be prepared, for example, through esterification with a suitable carboxylic acid, X-ray crystallography could be employed to unequivocally confirm the (S) configuration at the chiral center.
Computational Chemistry and Theoretical Studies of 2s 3 Isopropoxypropane 1,2 Diol
Molecular Modeling and Conformational Analysis
Molecular modeling of (2S)-3-isoPropoxypropane-1,2-diol is crucial for understanding its three-dimensional structure and flexibility. The presence of a stereocenter and multiple rotatable bonds results in a complex conformational landscape that governs its physical and chemical behavior.
Force field calculations are a cornerstone of molecular modeling, offering a computationally efficient way to explore the potential energy surface of this compound. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are well-suited for modeling alcohols and ethers. forums-academiccharmm.orgrutgers.edu These force fields use a set of parameters to describe the energy of the molecule as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
A systematic conformational search using a chosen force field can identify low-energy conformers. For this compound, the key dihedral angles to consider are those around the C-C and C-O bonds of the propanediol (B1597323) backbone and the isopropoxy group.
Molecular dynamics (MD) simulations build upon force field calculations to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can provide insights into conformational transitions, solvent effects, and the time-averaged properties of the molecule. acs.org An MD simulation of this compound in a solvent like water or a non-polar solvent would reveal how the solvent shell influences its conformational preferences. aip.orgnih.gov
Table 1: Illustrative OPLS-AA Force Field Parameters for this compound
| Atom Type | Atom Class | Charge (e) | σ (Å) | ε (kcal/mol) |
| C (isopropyl CH) | CT | 0.065 | 3.50 | 0.066 |
| C (isopropyl CH3) | CT | -0.180 | 3.50 | 0.066 |
| O (ether) | OS | -0.250 | 3.12 | 0.170 |
| C (CH2) | CT | 0.050 | 3.50 | 0.066 |
| C (chiral CH) | CT | 0.145 | 3.50 | 0.066 |
| O (hydroxyl) | OH | -0.683 | 3.07 | 0.170 |
| H (hydroxyl) | HO | 0.418 | 0.00 | 0.000 |
| C (CH2OH) | CT | 0.205 | 3.50 | 0.066 |
This table presents a selection of plausible OPLS-AA parameters for the specified atom types. Actual parameterization would require rigorous fitting to experimental or high-level quantum mechanical data.
The two hydroxyl groups and the ether oxygen in this compound are key sites for hydrogen bonding. Intramolecular hydrogen bonds, particularly between the two hydroxyl groups or between a hydroxyl group and the ether oxygen, can significantly stabilize certain conformers. The strength and geometry of these hydrogen bonds can be analyzed from the low-energy structures obtained from force field calculations or MD simulations.
In the condensed phase, intermolecular hydrogen bonds with neighboring molecules or solvent molecules will also play a crucial role. In protic solvents like water, the molecule can act as both a hydrogen bond donor and acceptor, forming a complex and dynamic hydrogen-bonding network. acs.org Analysis of the radial distribution functions from MD simulations can quantify the structuring of solvent molecules around the solute. nih.gov
Table 2: Representative Hydrogen Bond Geometries from a Hypothetical Conformational Search
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| Intramolecular (OH···OH) | 2.85 | 155 |
| Intramolecular (OH···O-ether) | 2.95 | 145 |
| Intermolecular (OH···OH2) | 2.75 | 170 |
Quantum Chemical Calculations
For a more accurate description of the electronic structure and properties of this compound, quantum chemical calculations are employed. These methods solve the Schrödinger equation for the molecule, providing detailed information that is inaccessible to classical force fields.
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. acs.org Using a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger), the electronic structure of the molecule's stable conformers can be investigated.
From these calculations, various reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
The distribution of electron density can be analyzed through methods like Mulliken population analysis or by calculating electrostatic potential (ESP) maps. These analyses reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.
Table 3: Illustrative Electronic Properties from DFT Calculations (B3LYP/6-31G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
Quantum chemical calculations are invaluable for studying the reaction mechanisms involving this compound. For a given reaction, the potential energy surface can be explored to identify the minimum energy pathway connecting reactants and products. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface.
The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state provides insight into the mechanism of bond breaking and forming. For instance, studying the reaction of this compound with an acylating agent would involve locating the transition state for the esterification of one or both hydroxyl groups.
Quantum chemical methods can predict various spectroscopic properties with a high degree of accuracy. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govacs.org By calculating the NMR parameters for different low-energy conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated for comparison with experimental data. acs.org
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental spectra to aid in the identification and characterization of the molecule. Calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov
Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, CD spectroscopy is a powerful technique for determining its absolute configuration. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum by calculating the rotational strengths of the electronic transitions. By comparing the predicted spectrum with the experimental one, the (S)-configuration can be confirmed.
Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (CH-OH) | 3.8 ppm | 3.7 ppm |
| ¹³C NMR Chemical Shift (CH-OH) | 72.5 ppm | 71.8 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |
| Major CD Transition | +ve at 195 nm | +ve at 198 nm |
Stereoelectronic Effects and Chirality Prediction
Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on molecular properties and reactivity, are fundamental to understanding the behavior of this compound. wikipedia.org These effects arise from the interactions between atomic and molecular orbitals and can dictate the molecule's preferred conformation and reactivity. imperial.ac.uk
In this compound, the presence of multiple oxygen atoms with lone pairs of electrons and the chiral center at the C2 position create a complex stereoelectronic environment. The relative orientation of the isopropoxy group and the two hydroxyl groups is governed by a delicate balance of stabilizing and destabilizing interactions.
Key Stereoelectronic Interactions:
Anomeric Effect: A significant stereoelectronic interaction in this molecule is the anomeric effect, which involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital. This interaction can influence the rotational barriers around the C-O bonds and stabilize specific conformations.
Gauche Interactions: The relative positioning of the bulky isopropoxy group and the hydroxyl groups can lead to gauche interactions, which are a form of steric hindrance. However, in some cases, gauche conformations can be stabilized by intramolecular hydrogen bonding between the hydroxyl groups.
The prediction of chirality in molecules like this compound can be achieved through various computational methods. One common approach is the calculation of optical rotation, which is a physical property that can be experimentally measured to distinguish between enantiomers. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict the specific rotation of a chiral molecule with a reasonable degree of accuracy.
Furthermore, the analysis of the electronic circular dichroism (ECD) spectrum, which is also computationally accessible, can provide a unique fingerprint for a specific enantiomer, aiding in its identification and characterization. Recent advancements in machine learning have also shown promise in predicting stereoselectivity and enantioselectivity based on molecular descriptors and 3D conformations. nih.gov
Structure-Activity Relationship (SAR) Studies for Related Diols
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on related glycerol (B35011) ethers and substituted diols. acs.orgmdpi.comnih.gov SAR studies investigate how the chemical structure of a compound influences its biological or chemical activity.
For glycerol ethers, which share the propan-1,2-diol backbone, research has primarily focused on their properties as biofuel additives. researchgate.netrsc.org The length and branching of the alkyl ether side chain significantly impact properties such as viscosity, volatility, and miscibility with fuels.
Table 1: Impact of Ether Substitution on Glycerol Derivative Properties
| Ether Substituent | Effect on Viscosity | Effect on Volatility | Reference |
| Methyl | Decreases | Increases | researchgate.net |
| Ethyl | Decreases | Increases | researchgate.net |
| iso-Propyl | Decreases | Increases | preprints.org |
| n-Butyl | Decreases | Increases | researchgate.net |
This table is generated based on general trends observed in the provided search results for glycerol ethers.
These studies suggest that the isopropoxy group in this compound likely contributes to a lower viscosity compared to glycerol, which is a desirable characteristic for fuel additives. researchgate.net
In the broader context of substituted diols, SAR studies have been crucial in drug discovery and materials science. mdpi.commdpi.com The nature and position of substituents on the diol scaffold can dramatically alter a molecule's binding affinity to biological targets or its physical properties. For instance, in the development of anti-inflammatory agents, substitutions at various positions on a core scaffold have been shown to significantly modulate activity. mdpi.com
For this compound, the presence and orientation of the hydroxyl groups and the isopropoxy group are critical for its interactions with other molecules. The chirality at the C2 position adds another layer of specificity, as different enantiomers can exhibit distinct biological activities or physical properties. Future SAR studies on this specific compound could explore how modifications to the isopropoxy group or the diol backbone affect its properties for various applications.
Chemical Reactivity and Transformation Pathways of 2s 3 Isopropoxypropane 1,2 Diol
Oxidation and Reduction Chemistry of Vicinal Diols
The vicinal diol moiety in (2S)-3-isoPropoxypropane-1,2-diol is the primary site for oxidation and reduction reactions. The presence of the isopropoxy group can influence the reactivity and selectivity of these transformations.
Oxidation:
The oxidation of vicinal diols can yield a range of products, including α-hydroxy ketones, aldehydes, and carboxylic acids, and can even lead to the cleavage of the carbon-carbon bond between the hydroxyl groups. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The specific outcome depends on the oxidizing agent and reaction conditions.
For this compound, mild oxidation would be expected to selectively oxidize one of the hydroxyl groups. The primary hydroxyl group is generally more susceptible to oxidation than the secondary one, which could lead to the formation of (S)-1-hydroxy-3-isopropoxypropan-2-one. Stronger oxidizing agents, however, can lead to more extensive oxidation.
A significant reaction pathway for vicinal diols is oxidative cleavage, which breaks the C-C bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comlibretexts.org Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this purpose. libretexts.org In the case of this compound, oxidative cleavage would result in the formation of isopropoxyacetaldehyde and formaldehyde. This reaction is highly specific for 1,2-diols and can be used as a diagnostic tool. libretexts.org
Homogeneous oxidation of propanediols at elevated temperatures can proceed via radical-mediated pathways, leading to C-C cleavage and the formation of smaller aldehydes and carbon dioxide. researchgate.net
Reduction:
The diol functional group is already in a reduced state and is generally not susceptible to further reduction under standard conditions. However, the molecule can be derivatized to introduce functional groups that are reducible.
Derivatization Reactions for Functional Group Interconversion
The hydroxyl groups of this compound are amenable to a variety of derivatization reactions, allowing for the interconversion of functional groups and the synthesis of new molecules with tailored properties. These reactions typically involve the acylation or alkylation of the hydroxyl groups.
Esterification: The primary and secondary hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. The reactivity of the two hydroxyl groups may differ, potentially allowing for selective esterification.
Etherification: Further etherification of the remaining hydroxyl groups is possible, leading to the formation of diether compounds.
Conversion to Halides: The hydroxyl groups can be converted to leaving groups, such as tosylates, which can then be displaced by halides to form halohydrins.
Formation of Cyclic Acetals and Ketals: The vicinal diol can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals. This reaction is often used as a protecting group strategy in multi-step syntheses.
Polymerization and Oligomerization Behavior of Propane (B168953) Diol Derivatives
The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a potential monomer for polymerization reactions, particularly for the synthesis of polyesters and polyurethanes.
Polyesterification: this compound can undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters. The isopropoxy side chain would introduce flexibility and modify the physical properties of the resulting polymer compared to polyesters derived from unsubstituted propanediols.
Polyurethane Synthesis: The diol can react with diisocyanates to form polyurethanes. The presence of the ether linkage and the specific stereochemistry of the monomer would influence the properties of the final polymer, such as its thermal stability, elasticity, and biodegradability.
Degradation Pathways and Environmental Fate Modeling
The environmental fate of this compound is governed by its susceptibility to hydrolysis, phototransformation, and biodegradation. researchgate.net Modeling these processes helps in assessing its environmental impact.
Hydrolysis Kinetics and Mechanisms
Phototransformation Studies
Glycol ethers can undergo phototransformation in the atmosphere and in aquatic environments. nih.gov In the atmosphere, the dominant degradation process is reaction with photochemically generated hydroxyl radicals. nih.gov In water, photocatalytic degradation can occur in the presence of semiconductors like TiO₂. nih.govresearchgate.netresearchgate.netmdpi.com This process involves the generation of highly reactive oxygen species that can oxidize the organic molecule. mdpi.com The isopropoxy group and the diol moiety are both potential sites for photochemical attack. While specific phototransformation studies on this compound are limited, research on other glycol ethers suggests that it would be susceptible to these degradation pathways. nih.govnih.gov
Biodegradation Mechanisms and Environmental Half-Lives
Propylene (B89431) glycol ethers are generally considered to be biodegradable. lyondellbasell.comoup.comresearchgate.net The biodegradation of these compounds is an important process that determines their persistence in the environment. Studies on various propylene glycol ethers have shown a range of biodegradation half-lives, from a few days to several weeks. oup.comresearchgate.net
The biodegradation of this compound is expected to be initiated by microorganisms that can utilize it as a carbon source. The degradation pathway likely involves the oxidation of the alcohol groups and cleavage of the ether bond. Bacteria capable of degrading ethers often possess monooxygenase enzymes that can attack the ether linkage. nih.gov The ultimate biodegradation products are expected to be carbon dioxide and water.
The branching in the isopropoxy group might influence the rate of biodegradation compared to linear alkoxypropane diols. lyondellbasell.com Generally, more highly branched structures can be more resistant to microbial degradation. lyondellbasell.com
Formation and Decomposition of Related Diol Esters in Model Systems
The chemical behavior of this compound in the formation and decomposition of its corresponding diol esters has been investigated in various model systems. These studies are crucial for understanding the reactivity of the diol's hydroxyl groups and the stability of the resulting ester linkages. Enzymatic catalysis, particularly with lipases, has been a primary focus for these transformations due to the high selectivity and mild reaction conditions offered by these biocatalysts.
Research in analogous systems, such as those involving fatty acid esters of similar 1,2-propanediol derivatives, provides significant insights into the potential reactivity of this compound. A notable model is the stereoselective hydrolysis of fatty acid diesters of 3-phenylamino-1,2-propanediol (PAP) by human pancreatic lipase (B570770) (hPL). nih.gov This system shares structural similarities with esters of this compound and offers a valuable framework for predicting its behavior.
In a study on racemic PAP dioleyl ester, incubation with hPL resulted in the formation of the corresponding stereoisomeric monoesters with the oleyl group at the C-2 position. nih.gov A kinetic resolution was observed, favoring the (S)-enantiomer. nih.gov These C-2 monoesters were found to be unstable and in equilibrium with their more stable C-1 regioisomers, a migration that appeared to occur without enzymatic intervention. nih.gov Subsequent incubation of the C-1 monoesters with hPL led to the hydrolysis and formation of the respective PAP enantiomers, again with a kinetic resolution favoring the (S)-configuration. nih.gov These findings highlight that the esters are substrates for hPL and that both hydrolytic steps proceed with a preference for the (S)-enantiomer. nih.gov
The enzymatic esterification of diols like this compound is influenced by several factors, including the nature of the lipase, the acyl donor, and the reaction medium. Lipases can exhibit high regioselectivity, preferentially acylating one of the hydroxyl groups. For a primary and a secondary hydroxyl group, as in the target molecule, lipases often show a preference for the primary hydroxyl group.
The decomposition of the resulting diol esters, typically through hydrolysis, can also be enzyme-mediated. The rate and stereoselectivity of this hydrolysis are dependent on the specific lipase used and the structure of the ester.
To illustrate the expected outcomes of such reactions with this compound, the following data tables represent plausible findings from model system studies based on the principles observed in related compounds.
Table 1: Hypothetical Lipase-Catalyzed Esterification of this compound with Oleic Acid
| Lipase Source | Acyl Donor | Solvent | Reaction Time (h) | Conversion (%) | Product Distribution (Monoester:Diester) | Regioselectivity (Primary:Secondary Ester) |
| Candida antarctica Lipase B (CALB) | Oleic Acid | Hexane (B92381) | 24 | 95 | 15:85 | 98:2 |
| Rhizomucor miehei Lipase (RML) | Ethyl Oleate | Toluene | 48 | 88 | 40:60 | 90:10 |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Oleate | Acetone (B3395972) | 36 | 92 | 25:75 | 95:5 |
Table 2: Hypothetical Enzymatic Hydrolysis of (2S)-3-isoPropoxypropane-1,2-dioleate
| Enzyme | Substrate | pH | Temperature (°C) | Reaction Time (h) | Hydrolysis (%) | Product Profile |
| Human Pancreatic Lipase (hPL) | (2S)-3-isoPropoxypropane-1,2-dioleate | 8.0 | 37 | 12 | 75 | (2S)-3-isoPropoxypropane-1-oleoyl-2-ol, (2S)-3-isoPropoxypropane-2-oleoyl-1-ol, this compound |
| Candida rugosa Lipase (CRL) | (2S)-3-isoPropoxypropane-1,2-dioleate | 7.0 | 40 | 24 | 60 | (2S)-3-isoPropoxypropane-1-oleoyl-2-ol, this compound |
Precursor in Asymmetric Organic Synthesis for Chiral Building Blocks
This compound serves as a valuable starting material, or synthon, for the creation of other optically pure compounds. Chiral building blocks are essential for constructing complex molecules with precise three-dimensional arrangements, which is particularly crucial in the synthesis of pharmaceuticals and natural products. The stereocenter in this compound allows for the transfer of chirality, guiding the formation of new stereocenters in subsequent reactions. Its synthesis can be achieved through methods like the Sharpless asymmetric epoxidation of an allylic ether, which produces a chiral epoxide that is then opened to yield the desired diol. researchgate.net
Optically active β-amino alcohols are a critical class of compounds, often used as chiral ligands or key intermediates in the synthesis of pharmaceuticals. nih.govdiva-portal.org The 1,2-diol functionality of this compound provides a direct route to these structures. The synthesis typically involves a two-step process:
Activation of a Hydroxyl Group: One of the two hydroxyl groups is selectively activated, often by converting it into a better leaving group, such as a tosylate or mesylate. This is typically achieved with higher selectivity at the primary hydroxyl group. This activation transforms the diol into a chiral epoxide intermediate under basic conditions.
Nucleophilic Ring-Opening: The resulting chiral epoxide is then subjected to a ring-opening reaction using an amine-based nucleophile. For instance, treatment with sodium azide followed by a reduction step, or direct reaction with ammonia or a primary amine, opens the epoxide ring to yield the corresponding β-amino alcohol with a defined stereochemistry. nih.gov This method is a cornerstone for producing enantiomerically pure amino alcohols from chiral epoxides or diols. researchgate.net
Chiral 2-oxazolidinones are renowned in organic synthesis, most notably as "Evans auxiliaries," which are powerful tools for controlling the stereochemical outcome of reactions like alkylations and aldol (B89426) condensations. The β-amino alcohols synthesized from this compound are direct precursors to these important heterocyclic compounds. nih.gov
The formation of the 2-oxazolidinone ring is achieved by reacting the synthesized β-amino alcohol with a carbonylating agent. Reagents such as phosgene, triphosgene, or carbonyldiimidazole (CDI) are commonly used to facilitate the cyclization, where the amino and hydroxyl groups of the β-amino alcohol react to form the five-membered ring structure of the oxazolidinone. nih.govresearchgate.net This transformation preserves the stereochemistry established from the parent diol, resulting in an optically active 2-oxazolidinone derivative that can be used to direct further asymmetric transformations. nih.gov
Synthetic Pathway from this compound
| Starting Material | Intermediate | Final Product Class | Key Transformation |
|---|---|---|---|
| This compound | Chiral Epoxide/Tosylate | Optically Active β-Amino Alcohol | Nucleophilic substitution/ring-opening with an amine source. |
| Optically Active β-Amino Alcohol | - | Chiral 2-Oxazolidinone | Cyclization with a carbonylating agent (e.g., phosgene). nih.gov |
The chiral building blocks derived from this compound, namely β-amino alcohols and 2-oxazolidinones, are instrumental in the total synthesis of complex, biologically active molecules. Chiral 2-oxazolidinones, as stereodirecting auxiliaries, can be temporarily incorporated into a molecule to control the formation of new chiral centers, and then later removed, having served their purpose. This strategy is fundamental in synthesizing molecules with multiple, well-defined stereocenters, a common feature of many modern drugs. The ability to generate these valuable intermediates from a readily accessible chiral diol highlights the importance of this compound in the broader field of medicinal and organic chemistry.
Role in Material Science and Polymer Chemistry
The functional groups of this compound—two hydroxyls and an ether linkage—also make it a candidate for applications in polymer science. Its diol character allows it to act as a monomer or a modifying agent in the synthesis of various polymers.
Cellulose (B213188), a highly abundant biopolymer, is often chemically modified to enhance its properties and expand its applications. nih.govmdpi.com A closely related compound, isopropyl glycidyl (B131873) ether (the epoxide precursor to 3-isopropoxypropane-1,2-diol), is used to create modified cellulose derivatives.
Specifically, research has shown the synthesis of 2-hydroxy-3-isopropoxypropyl hydroxyethyl celluloses (HIPECs) by grafting the isopropoxypropyl group onto the hydroxyethyl cellulose backbone. semanticscholar.org This modification introduces hydrophobic isopropyl groups onto the hydrophilic cellulose chain, creating an amphiphilic polymer. A key outcome of this modification is the induction of thermoresponsive behavior; the resulting HIPEC polymer becomes less soluble in water as the temperature increases, exhibiting a lower critical solution temperature (LCST). semanticscholar.org This LCST can be precisely controlled by varying the degree of substitution of the isopropoxypropyl groups, making these materials "smart polymers" suitable for applications like controlled drug delivery systems. semanticscholar.org
Effect of Molar Substitution (MS) on the LCST of HIPEC Polymers
| Molar Substitution (MS) of Isopropoxypropyl Groups | Lower Critical Solution Temperature (LCST) in °C |
|---|---|
| 1.21 | 21.1 |
| 1.95 | 34.5 |
| 2.43 | 45.2 |
| 2.88 | 56.1 |
In polymer chemistry, a polyol is a compound with multiple hydroxyl functional groups. Diols like this compound are the simplest form of polyols and are fundamental building blocks for condensation polymers such as polyesters and polyurethanes.
In the synthesis of polyurethanes, the hydroxyl groups of a polyol react with the isocyanate groups of a polyisocyanate. google.com By using a chiral diol like this compound as a chain extender or as part of the main polyol component, chirality can be incorporated into the polymer backbone. This can influence the final properties of the material, such as its morphology, thermal behavior, and mechanical strength. Such advanced polymeric materials find use as structural adhesives, coatings, and specialized elastomers where precise material properties are required. google.com
Conclusion and Future Perspectives
Summary of Key Academic Contributions and Research Progress
Research into chiral diols has yielded a variety of sophisticated synthetic strategies to achieve high levels of enantiomeric purity. These molecules are recognized as crucial building blocks in the preparation of a wide array of chiral chemicals. acs.orgresearchgate.net Their applications span industries such as pharmaceuticals, cosmetics, and agriculture, where they often serve as starting materials or key intermediates for natural and biologically active products. acs.orgresearchgate.net
The primary academic contributions in this field revolve around the development of asymmetric synthesis methods. Key progress includes:
Organocatalysis : The use of small organic molecules, such as proline derivatives, to catalyze asymmetric reactions like aldol (B89426) additions has proven effective in producing chiral keto alcohols, which are precursors to chiral diols. acs.orgresearchgate.netnih.gov These organocatalysts offer advantages such as low toxicity and insensitivity to moisture and air. nih.gov
Biocatalysis : Enzymes, particularly lipases and esterases, are employed for the kinetic resolution of racemic mixtures, affording chiral diols with high enantiomeric excess. acs.org The combination of chemo- and biocatalytic reactions has enabled the synthesis of specific stereoisomers of 1,3-diols. acs.org
Metal-Catalyzed Asymmetric Synthesis : Transition-metal complexes, for instance, those involving iridium, have been instrumental in establishing stereocenters with high enantioselectivity in the early stages of complex molecule synthesis. acs.orgacs.org Carbohydrate-derived chiral ligands have also been effectively used in conjunction with metal catalysts like titanium tetraisopropoxide for enantioselective additions. mdpi.com
While specific research on (2S)-3-isoPropoxypropane-1,2-diol is not extensively documented, the progress in the synthesis of analogous chiral 1,2-diols and 1,3-diols provides a solid foundation for its preparation and use. nih.gov The compound itself is recognized as a chiral building block, available for more complex molecular constructions. nih.gov
Key Research Findings in Chiral Diol Synthesis
| Research Area | Key Findings | Relevant Compounds/Catalysts |
| Organocatalytic Aldol Reactions | Development of new proline-derived organocatalysts for the synthesis of chiral 1,3-keto alcohols with high enantiomeric purity (>99% ee). acs.orgnih.gov | Proline derivatives, Cu(OTf)2 |
| Asymmetric Reduction | Use of chiral oxazaborolidine reagents for the asymmetric reduction of chiral keto alcohols to produce chiral 1,3-diols. acs.orgnih.gov | (R)-CBS-oxazaborolidine complex |
| Biocatalytic Resolution | Application of enzymes like Pig Liver Esterase and Novozym® 435 for the kinetic resolution of cyclic carbonates derived from glycerol (B35011), achieving high enantiomeric ratios. researchgate.net | Lipases, Esterases |
| Metal-Catalyzed Allylation | Iridium-catalyzed enantioselective allylation to establish the initial stereocenter in the total synthesis of complex natural products. acs.orgacs.org | Iridium complexes |
| Carbohydrate-Based Ligands | Synthesis of chiral diols and β-amino alcohols from carbohydrates to act as ligands in enantioselective additions to aldehydes. mdpi.com | D-fructose, Methyl D-glucopyranoside |
Unresolved Research Questions and Methodological Challenges
Despite significant advances, the synthesis and application of chiral diols like this compound are not without their challenges.
One of the foremost challenges is the synthesis of a single enantiomer of an alcohol containing more than one hydroxyl group, due to the common formation of diastereoisomers and enantiomers. acs.orgresearchgate.net Achieving high stereoselectivity, especially in molecules with multiple stereogenic centers, remains a significant hurdle. nih.govacs.org The synthesis of adjacent tetrasubstituted stereocenters is noted as being particularly difficult. nih.gov
Furthermore, many existing synthetic routes rely on toxic or expensive metal catalysts, and can suffer from low regioselectivity. nih.gov There is a continuous need for more atom-economical and environmentally friendly synthetic methods. The development of catalytic asymmetric syntheses of optically pure 1,n-diols from bulk chemicals is a formidable challenge that is beginning to be addressed. nih.gov
The characterization of these chiral compounds also presents methodological challenges. Techniques such as chiral high-performance liquid chromatography (HPLC) are essential for determining the enantiomeric excess of the synthesized products, but can require significant methods development. acs.orgresearchgate.netnih.gov
Unresolved Research Questions and Methodological Challenges
| Category | Specific Challenge/Question |
| Synthesis | How can we achieve perfect stereocontrol to synthesize any of the four possible stereoisomers of a 1,3-diol with two stereogenic centers? nih.gov |
| Development of more efficient and modular methods for the synthesis of enantioenriched 1,2- and 1,3-diols from readily available bulk chemicals. nih.gov | |
| How to overcome the challenges of ring strain in constructing complex cyclic systems containing chiral diol motifs? acs.org | |
| Catalysis | What are the most effective and inexpensive chiral ligands for asymmetric catalysis that can be derived from renewable resources? mdpi.com |
| How can we minimize the use of toxic and expensive heavy metal catalysts in favor of more sustainable organocatalysts or biocatalysts? nih.gov | |
| Characterization | What are the most reliable and efficient methods for the determination of enantiomeric and diastereomeric purity in complex chiral molecules? researchgate.netnih.gov |
Potential for Interdisciplinary Collaborations and Innovations in Chiral Diol Chemistry
The future of chiral diol chemistry is ripe with opportunities for interdisciplinary collaboration and innovation. The intricate nature of these molecules and their wide-ranging applications necessitate a convergence of expertise from various scientific domains.
A significant area for innovation lies in the combination of different catalytic strategies. The sequential use of organocatalysis and biocatalysis has already shown promise in accessing all four stereoisomers of certain 1,3-diols, a feat that highlights the power of combining distinct catalytic systems. nih.gov Future work could explore multicatalytic systems that integrate organo-, photo-, and hydrogen atom transfer (HAT) catalysis to create novel chiral structures. nih.gov
The development of new catalytic systems will also be a major driver of innovation. This includes the design of novel chiral diol-based organocatalysts and the exploration of underutilized scaffolds beyond the common BINOL and TADDOL derivatives. nih.gov The use of carbohydrate-based chiral ligands, which are effective, inexpensive, and structurally versatile, is an expanding area of research. mdpi.com Furthermore, recent advances in electrochemical C-H oxidation for late-stage functionalization of complex molecules could be applied to the synthesis of novel chiral diols. acs.orgacs.org
The application of chiral diols as building blocks for new materials, such as biodegradable plastics and polyesters, will require close collaboration between synthetic chemists and material scientists. frontiersin.orgwur.nlnih.gov Similarly, their use in the synthesis of pharmaceuticals necessitates a partnership between chemists, biochemists, and pharmacologists to design and evaluate new therapeutic agents.
Potential Areas for Interdisciplinary Collaboration and Innovation
| Area of Innovation | Required Interdisciplinary Expertise | Potential Outcome |
| Hybrid Catalysis | Organic Chemistry, Biochemistry, Computational Chemistry | Development of one-pot syntheses with high stereoselectivity by combining organo-, bio-, and metal-catalysis. nih.govnih.gov |
| Novel Catalyst Design | Organic Synthesis, Materials Science, Computational Modeling | Creation of new, highly efficient, and sustainable catalysts for asymmetric synthesis based on novel chiral scaffolds. nih.gov |
| Bio-based Polymers | Polymer Chemistry, Organic Synthesis, Biotechnology | Synthesis of new biodegradable and functional polymers using chiral diols derived from renewable biomass. wur.nlnih.gov |
| Pharmaceutical Development | Medicinal Chemistry, Pharmacology, Structural Biology | Design and synthesis of new drug candidates based on chiral diol frameworks with improved efficacy and safety profiles. |
| Advanced Materials | Materials Science, Organic Chemistry, Physics | Development of novel chiral liquid crystals, and other functional materials with unique optical or electronic properties. |
Q & A
Q. What are the standard laboratory synthesis protocols for (2S)-3-isopropoxypropane-1,2-diol?
The compound can be synthesized via the nucleophilic substitution of glycerol derivatives. A validated method involves reacting (2S)-3-tosyloxypropane-1,2-diol acetonide with isopropyl bromide in anhydrous dimethylformamide (DMF) under basic conditions (e.g., sodium hydride). The reaction requires rigorous exclusion of moisture to prevent hydrolysis of the tosylate intermediate. Purification is typically achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the ether linkage (δ 1.0–1.2 ppm for isopropyl CH, δ 3.4–3.8 ppm for CH-O).
- Infrared (IR) Spectroscopy : O-H stretching (3200–3600 cm) and C-O-C bands (1100–1250 cm).
- Chiroptical Methods : Circular Dichroism (CD) with Cupra A solution distinguishes enantiomers. The 2S configuration exhibits a positive Cotton effect at ~280 nm .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
- Molecular Formula : CHO
- Molecular Weight : 134.17 g/mol
- Solubility : Miscible in polar solvents (water, ethanol, DMF) due to diol groups; limited solubility in nonpolar solvents .
- Stability : Hygroscopic; store under inert gas (N/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
The 2S configuration impacts steric and electronic environments. For example:
- Steric Effects : The isopropoxy group at C3 creates a hindered environment, slowing SN2 reactions at C2.
- Electronic Effects : Hydrogen bonding between vicinal diols stabilizes transition states in intramolecular reactions.
Controlled studies show that racemization at C2 occurs under strong basic conditions, necessitating kinetic resolution via chiral chromatography for enantiopure products .
Q. What strategies resolve contradictions in stereochemical assignments of glycerol-derived ethers like this compound?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.
- CD Spectroscopy : Compare experimental spectra with reference data for 2S vs. 2R enantiomers.
- X-ray Crystallography : Resolves ambiguous cases by directly visualizing spatial arrangements .
Q. How can researchers determine the absolute configuration of this compound using chiroptical techniques?
Prepare a Cupra A (copper(II)-bis-L-phenylalaninate) complex with the compound. Measure the CD spectrum in methanol:
Q. What are the primary challenges in optimizing oxidation reactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
